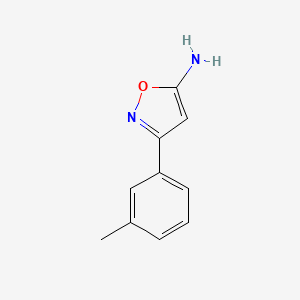

3-(3-methylphenyl)isoxazol-5-amine

Descripción general

Descripción

3-(3-methylphenyl)isoxazol-5-amine is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylphenyl)isoxazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylbenzoyl chloride with hydroxylamine to form the corresponding oxime, followed by cyclization to yield the oxazole ring. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-methylphenyl)isoxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction can produce 3-(3-methylphenyl)-1,2-oxazol-5-amine derivatives with different substituents.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

One of the primary applications of 3-(3-methylphenyl)isoxazol-5-amine is in pharmaceutical research. It serves as a crucial intermediate in the synthesis of numerous drugs, especially those targeting neurological disorders. For instance, derivatives of this compound have shown potential antineoplastic activity against various cancer cell lines, including human Burkitt lymphoma and chronic myelogenous leukemia . The compound's ability to interact with biological targets makes it a valuable asset in drug design and development.

Agricultural Chemicals

In the realm of agriculture, this compound is utilized in the formulation of agrochemicals. It enhances crop protection products by acting as a growth regulator and pest deterrent. The compound's efficacy in improving plant resilience against pests and diseases contributes significantly to sustainable agricultural practices.

Material Science

The compound is also explored in material science for its potential in creating advanced materials. Research indicates that this compound can be incorporated into polymers to enhance their thermal and mechanical properties. This application is crucial for developing materials that can withstand extreme conditions while maintaining structural integrity.

Biochemical Research

In biochemical research, this compound is employed in studies related to enzyme inhibition and receptor binding. Its role in elucidating biological processes and disease mechanisms is notable, as it helps researchers understand how specific enzymes or receptors interact with various substrates.

Analytical Chemistry

The compound is also used as a standard reference material in analytical chemistry. Its consistent properties allow for accurate calibration and validation of analytical methods across various sectors, ensuring reliable results in chemical analyses.

Case Study 1: Antineoplastic Activity

A study synthesized a series of this compound derivatives and tested their antineoplastic activity against several cancer cell lines. The most active compounds exhibited IC50 values ranging from 16 to 30 µM, demonstrating significant potential for further development as anticancer agents .

Case Study 2: Agrochemical Formulation

Research focused on the application of this compound in agrochemical formulations showed enhanced efficacy in pest control when used as a growth regulator. This application not only improves crop yields but also reduces reliance on synthetic pesticides, promoting environmentally friendly practices.

Mecanismo De Acción

The mechanism of action of 3-(3-methylphenyl)isoxazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

3-Methylmethcathinone (3-MMC): A synthetic cathinone with stimulant properties.

4-Chloro-3-methylmethcathinone (4Cl-3MMC): Another synthetic cathinone with similar properties to 3-MMC.

Uniqueness

3-(3-methylphenyl)isoxazol-5-amine is unique due to its oxazole ring structure, which imparts different chemical and biological properties compared to synthetic cathinones

Actividad Biológica

3-(3-methylphenyl)isoxazol-5-amine is an organic compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing nitrogen and oxygen. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method is the reaction of 3-methylbenzoyl chloride with hydroxylamine to form an oxime, followed by cyclization to yield the isoxazole ring. Reaction conditions often involve bases like sodium hydroxide or potassium carbonate in organic solvents such as dichloromethane or ethanol.

The biological activity of this compound is attributed to its interaction with specific molecular targets in biological systems. It may modulate biochemical pathways by interacting with enzymes or receptors. For instance, it has been investigated for its potential as an inhibitor of various protein targets involved in cancer progression .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

Studies have explored the anticancer effects of this compound, particularly its ability to inhibit specific proteins involved in cancer cell proliferation. For example, it has been shown to inhibit SMYD3 (SET and MYND Domain-Containing Protein 3), a methyltransferase implicated in several cancers. Inhibition of SMYD3 activity has been linked to decreased proliferation in various cancer cell lines, including breast and prostate cancers .

Study on SMYD3 Inhibition

A notable study reported the discovery of isoxazole amides as potent and selective SMYD3 inhibitors. The structure–activity relationship (SAR) was elucidated, demonstrating that specific modifications to the isoxazole structure enhanced potency and selectivity against SMYD3. Compounds derived from this series exhibited favorable pharmacokinetic profiles and showed promise for further development as anticancer agents .

| Compound | IC50 (nM) | Selectivity | Remarks |

|---|---|---|---|

| Compound 7 | 167 | >350 kinases | Effective against breast cancer cells |

| Compound 28 | 67 | >30 histone methyltransferases | Exhibited low toxicity in animal studies |

Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, this compound demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This positions it as a potential candidate for further exploration in antimicrobial drug development .

Propiedades

IUPAC Name |

3-(3-methylphenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-3-2-4-8(5-7)9-6-10(11)13-12-9/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTZXIMFRONHNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402848 | |

| Record name | 3-(3-methylphenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86685-97-4 | |

| Record name | 3-(3-methylphenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-METHYLPHENYL)-5-ISOXAZOLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.